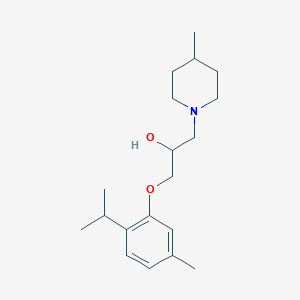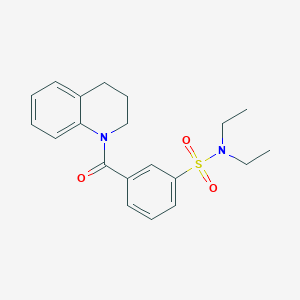
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first approved by the FDA in 1995 and has since become a popular medication for managing cardiovascular diseases. In
作用机制
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormones adrenaline and noradrenaline. This results in a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also has antioxidant properties that may help protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can lower blood pressure, reduce heart rate, and improve left ventricular function in patients with heart failure. It can also improve endothelial function and reduce inflammation. Carvedilol has been found to have antioxidant properties that may help protect the heart from damage caused by oxidative stress.
实验室实验的优点和局限性
Carvedilol has several advantages as a research tool. It has a well-established safety profile and is widely available. It has been extensively studied for its therapeutic effects on cardiovascular diseases, making it a valuable tool for studying the mechanisms of these diseases. However, there are also some limitations to using 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol in lab experiments. Its effects can be variable and dependent on factors such as age, sex, and comorbidities. It may also have off-target effects that can complicate interpretation of results.
未来方向
There are several future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol. One area of interest is the potential use of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol in treating other conditions such as diabetes and neurodegenerative diseases. Another area of research is the development of new formulations of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol that can improve its bioavailability and reduce its side effects. Finally, there is ongoing research into the mechanisms of action of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol and how it can be used to improve the treatment of cardiovascular diseases.
Conclusion:
Carvedilol is a beta-blocker medication that is widely used to treat heart failure and high blood pressure. It has been extensively studied for its therapeutic effects on cardiovascular diseases and has a well-established safety profile. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of stress hormones. It has several advantages as a research tool, but there are also some limitations to using it in lab experiments. There are several future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol, including its potential use in treating other conditions and the development of new formulations.
合成方法
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol involves the reaction of 2-isopropyl-5-methylphenol with 4-methylpiperidine-4-carboxylic acid, followed by reduction with sodium borohydride and protection of the resulting secondary alcohol with isopropylidene. The final step involves the deprotection of the isopropylidene group with sulfuric acid to yield 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol.
科学研究应用
Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalizations in patients with heart failure, as well as improve left ventricular function. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, it has been studied for its potential use in treating other conditions such as angina, arrhythmias, and diabetes.
属性
产品名称 |
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol |
|---|---|
分子式 |
C19H31NO2 |
分子量 |
305.5 g/mol |
IUPAC 名称 |
1-(4-methylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-14(2)18-6-5-16(4)11-19(18)22-13-17(21)12-20-9-7-15(3)8-10-20/h5-6,11,14-15,17,21H,7-10,12-13H2,1-4H3 |
InChI 键 |
FUDFJBHPFJYIJY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
规范 SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)




![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)